BenchChemオンラインストアへようこそ!

Methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate

Regiochemistry Molecular topology Structure-activity relationship

Methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate (CAS 850375-07-4) is a heterocyclic ester compound of molecular formula C12H11NO2S and molecular weight 233.29 g·mol⁻¹, featuring a 2-methylthiazole ring connected at the meta (3-) position of a benzoic acid methyl ester scaffold. It belongs to the thiazolyl-benzoate ester class and has been deposited in the ChEMBL database (CHEMBL3402055) with curated bioactivity data against lysine-specific demethylase 1 (LSD1) and monoamine oxidases A and B (MAO-A, MAO-B), enabling its use as a pharmacologically characterized small-molecule probe or synthetic intermediate.

Molecular Formula C12H11NO2S
Molecular Weight 233.29 g/mol
CAS No. 850375-07-4
Cat. No. B1368222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate
CAS850375-07-4
Molecular FormulaC12H11NO2S
Molecular Weight233.29 g/mol
Structural Identifiers
SMILESCC1=NC(=CS1)C2=CC(=CC=C2)C(=O)OC
InChIInChI=1S/C12H11NO2S/c1-8-13-11(7-16-8)9-4-3-5-10(6-9)12(14)15-2/h3-7H,1-2H3
InChIKeyMLILPQRJIOVKFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate (CAS 850375-07-4): A Meta-Substituted Thiazolyl-Benzoate Ester Building Block with Defined LSD1/MAO Selectivity Profile


Methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate (CAS 850375-07-4) is a heterocyclic ester compound of molecular formula C12H11NO2S and molecular weight 233.29 g·mol⁻¹, featuring a 2-methylthiazole ring connected at the meta (3-) position of a benzoic acid methyl ester scaffold . It belongs to the thiazolyl-benzoate ester class and has been deposited in the ChEMBL database (CHEMBL3402055) with curated bioactivity data against lysine-specific demethylase 1 (LSD1) and monoamine oxidases A and B (MAO-A, MAO-B), enabling its use as a pharmacologically characterized small-molecule probe or synthetic intermediate [1].

Why Methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate Cannot Be Interchanged with Close Regioisomeric or Functional Group Analogs


Within the thiazolyl-benzoate ester family, seemingly minor structural variations produce large quantitative differences in physicochemical properties, reactivity, and pharmacological profile. The meta-substitution pattern of the target compound positions the thiazole ring at the 3-position of the benzoate, generating a distinct molecular dipole and steric environment relative to the para isomer (CAS 805994-92-7), while the methyl ester functionality confers a melting point approximately 112°C lower than the corresponding free carboxylic acid (CAS 28077-41-0), directly impacting purification, formulation, and handling workflows . Furthermore, this compound has publicly available, curated enzyme inhibition data against LSD1 and MAO isoforms—a characterization absent for most commercially available analogs—making blind substitution a risk to experimental reproducibility [1].

Quantitative Differentiation Evidence for Methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate (CAS 850375-07-4) vs. Closest Analogs


Meta vs. Para Regioisomerism: Differential Physicochemical and Biological Implications for Methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate

The target compound bears the 2-methylthiazole moiety at the meta (3-) position of the benzoate ring, in contrast to the para-substituted regioisomer 4-(2-methylthiazol-4-yl)benzoic acid methyl ester (CAS 805994-92-7). While both share identical molecular formula (C12H11NO2S) and molecular weight (233.29 g·mol⁻¹), the meta connectivity alters the three-dimensional vector between the ester and thiazole groups, resulting in distinct molecular electrostatic potential surfaces and different predicted dipole moments . The meta isomer has a reported melting point of 88–89°C and a LogP of 2.91, whereas no experimentally determined melting point or LogP is publicly available for the para isomer (listed as N/A in major databases), indicating a gap in basic characterization data for the comparator . This regiochemical difference is expected to influence both intermolecular packing in the solid state and recognition by biological targets such as LSD1, where the angular geometry of the meta isomer may present a distinct pharmacophore relative to the linear para arrangement [1].

Regiochemistry Molecular topology Structure-activity relationship

Methyl Ester vs. Free Carboxylic Acid: Melting Point and Solubility Differentiation of Methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate

The target methyl ester (CAS 850375-07-4) exhibits a melting point of 88–89°C, compared with 200–201°C for the corresponding free carboxylic acid 3-(2-methyl-1,3-thiazol-4-yl)benzoic acid (CAS 28077-41-0)—a difference of approximately 111–113°C . The methyl ester also has a substantially lower boiling point (381.5°C vs. 431°C at 760 mmHg) and lower density (1.217 g/cm³ vs. 1.319 g/cm³), consistent with reduced intermolecular hydrogen-bonding capacity in the absence of a free carboxyl donor . The calculated LogP of 2.91 for the ester vs. a predicted LogP of approximately 1.8–2.2 for the free acid (based on the loss of the methyl group contribution) translates to an estimated 5- to 10-fold higher octanol-water partition coefficient, conferring superior organic-phase extractability and membrane permeability in cellular assays [1].

Ester prodrug Solid-state properties Formulation handling

Curated LSD1/MAO Enzyme Inhibition Profile: Quantitative Selectivity Data for Methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate vs. Closely Related Thiazole Analogs

Methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate has publicly deposited, curated enzyme inhibition data in the BindingDB/ChEMBL databases: it exhibits an IC50 >10,000 nM (>10 μM) against human recombinant LSD1 (lysine-specific demethylase 1A), and IC50 values of 100,000 nM (100 μM) against both human MAO-A and MAO-B, as measured in biochemical assays using methylated peptide substrate (LSD1, 30 min incubation, Amplex red detection) and luciferin-derivatized substrate (MAO-A/B, 60 min incubation) [1]. While these values indicate weak target engagement, this comprehensive three-target profiling across the FAD-dependent amine oxidase family provides a quantitative selectivity baseline that is absent for the vast majority of commercially available thiazolyl-benzoate analogs. For context, potent LSD1 inhibitors in the aminothiazole class (e.g., certain 2-aminothiazole derivatives) achieve IC50 values in the 42–356 nM range—approximately 30- to 240-fold more potent—against the same target under comparable assay conditions, highlighting the substantial impact of the 2-amino substituent vs. the 2-methyl group present in this compound [2].

LSD1 inhibition MAO selectivity Epigenetic probe Enzyme profiling

2-Methyl vs. Unsubstituted Thiazole: Quantified Impact on LogP and Steric Bulk for Methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate

The 2-methyl substituent on the thiazole ring distinguishes this compound from the des-methyl analog 3-thiazol-4-yl-benzoic acid methyl ester (CAS not located; MW ~219.26). The addition of the methyl group contributes approximately +14 Da to the molecular weight and is calculated to increase LogP by approximately +0.5 to +0.7 log units (from ~2.2–2.4 to 2.91), based on the fragment contribution of a methyl group in the ACD/Labs Percepta model [1]. This shift in lipophilicity is quantitatively consistent with the Hansch π constant for methyl substitution (π = +0.56) [2]. Additionally, the 2-methyl group introduces steric bulk at the position adjacent to the thiazole nitrogen, which may influence binding to FAD-dependent enzymes such as LSD1 and MAO, potentially contributing to the observed weak inhibition profile (IC50 >10 μM for LSD1) relative to more potent 2-aminothiazole congeners [3].

Methyl effect Lipophilicity Steric parameter Thiazole SAR

Commercial Availability and Purity Specifications: Procurement-Ready Differentiation of Methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate

Methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate is stocked by multiple independent vendors with documented purity specifications: Apollo Scientific offers the compound at 97% purity (Catalog No. OR1438) with pricing at approximately €342/1g and €1,391/5g, while Santa Cruz Biotechnology (SCBT) lists it under CAS 850375-07-4 for research use with analytical certification available upon request . In contrast, the para isomer (CAS 805994-92-7) is stocked by fewer suppliers with purity typically at 95% and without the multi-vendor procurement redundancy that enables competitive pricing and supply chain resilience . The free acid analog (CAS 28077-41-0) is available from AKSci at a purity specification of ≥98%, though its higher melting point (200–201°C) and different solubility profile may require modified storage and handling protocols .

Vendor sourcing Purity specification Research chemical procurement

Predicted ADME and Drug-Likeness Parameters: Molecular Descriptor Differentiation of Methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate Within Thiazole Chemical Space

Computational property prediction using the ACD/Labs Percepta Platform (v14.00) and US EPA EPISuite yields a comprehensive molecular descriptor profile for the target compound: LogP 2.84 (ACD/LogP), LogD (pH 5.5) 2.87, LogD (pH 7.4) 2.87, aqueous solubility (LogS) approximately −3.5 to −4.0 (estimated), topological polar surface area (TPSA) 67 Ų, zero H-bond donors, three H-bond acceptors, three freely rotatable bonds, and zero Rule-of-Five violations . The pH-independent LogD profile (identical values at pH 5.5 and 7.4) indicates that the compound is non-ionizable within the physiological pH range, distinguishing it from the free carboxylic acid analog which ionizes at pH >4 and exhibits pH-dependent LogD. The TPSA of 67 Ų falls within the range favorable for both blood-brain barrier penetration (TPSA <70–90 Ų) and oral absorption (TPSA <140 Ų), while the BCF (bioconcentration factor) of ~88.6–88.7 suggests moderate bioaccumulation potential . By comparison, the free acid (CAS 28077-41-0) carries a hydrogen bond donor (COOH) and would have a higher TPSA (~87 Ų) and lower LogD at physiological pH due to ionization, making the ester form the more membrane-permeable entity in cell-based assays .

Drug-likeness ADME prediction Fragment-based design Lead-likeness

Recommended Application Scenarios for Methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate (CAS 850375-07-4) Based on Quantitative Differentiation Evidence


Negative Control Compound for LSD1/MAO Enzyme Inhibition Assays with Publicly Traceable Bioactivity Data

Researchers conducting LSD1 or MAO enzyme inhibition screening can deploy this compound as a pharmacologically characterized negative control. With curated IC50 values of >10,000 nM (LSD1) and 100,000 nM (MAO-A/B) deposited in BindingDB and ChEMBL, the compound provides a verifiable baseline for assay validation, eliminating the need to independently characterize a negative control. The availability of these data distinguishes it from most thiazole building blocks that lack any public target engagement annotation [1].

Meta-Substituted Thiazolyl-Benzoate Scaffold for Regiochemistry-Dependent Structure-Activity Relationship (SAR) Studies

Medicinal chemistry programs exploring thiazole-benzoate SAR can use this compound to probe the effect of meta connectivity on target binding, given that the para isomer (CAS 805994-92-7) is commercially available for direct head-to-head comparison. The 112°C lower melting point of the methyl ester (88–89°C) relative to the free acid (200–201°C) facilitates recrystallization and handling during parallel synthesis workflows, while the non-ionizable ester functionality (LogD pH 7.4 = 2.87) ensures consistent cell permeability across physiological pH ranges .

Fragment-Based Drug Discovery Library Component with Validated Physicochemical and ADME Descriptors

With molecular weight of 233.29 Da, TPSA of 67 Ų, zero H-bond donors, three H-bond acceptors, three rotatable bonds, and full Rule-of-Five compliance, this compound meets standard fragment library criteria. The availability of computed LogP (2.84), pH-independent LogD, and BCF data via ACD/Labs Percepta and EPISuite provides fragment library curators with the quantitative descriptors needed for quality-controlled library design. The methyl ester's 0.7–1.1 log unit higher LogP compared to the free acid offers a useful lipophilicity option within a matched molecular pair context .

Synthetic Intermediate for Derivatization via Ester Hydrolysis or Transesterification in Multi-Step Synthesis

The methyl ester functionality serves as a protected carboxyl group that can be selectively hydrolyzed to the free acid (CAS 28077-41-0) under basic conditions (e.g., LiOH/THF/H2O/MeOH), enabling late-stage diversification strategies. The well-characterized melting point of 88–89°C provides a convenient purity check after synthetic steps, while multi-vendor availability (Apollo Scientific, SCBT, Maybridge, ChemScene, CymitQuimica) at purities up to 97% ensures reliable resupply for scale-up from milligram to gram quantities .

Quote Request

Request a Quote for Methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.